HhAntag

Beschreibung

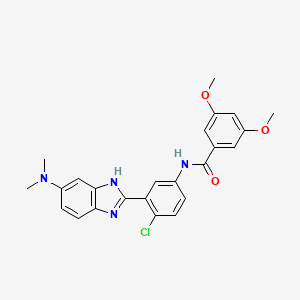

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJFPVTEATUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432730 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496794-70-8 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Downstream Cascade of HhAntag: A Technical Guide to its Core Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the downstream targets and mechanism of action of HhAntag, a potent small-molecule antagonist of the Hedgehog (Hh) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology research.

Executive Summary

This compound is a specific and orally active inhibitor of the Hedgehog signaling pathway. Its primary molecular target is the G-protein coupled receptor, Smoothened (SMO). By binding to and antagonizing SMO, this compound effectively halts the downstream signaling cascade, leading to the suppression of Gli family transcription factors and the subsequent downregulation of Hh target genes. This guide details the molecular interactions, downstream effects, and experimental methodologies used to elucidate the mechanism of this compound.

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. In the canonical "off-state" of the pathway, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of Hh target genes. These target genes are involved in cell proliferation, survival, and differentiation.

This compound intervenes at the pivotal point of SMO activation. By directly binding to SMO, this compound prevents its conformational change and subsequent signaling activity, even in the presence of an upstream activating signal (i.e., Hh ligand binding to PTCH1). This blockade effectively silences the pathway downstream of SMO.

Downstream Effects of this compound

The primary downstream consequence of this compound's inhibition of SMO is the suppression of Gli-mediated transcription. This leads to a significant reduction in the expression of Hh target genes.

Quantitative Analysis of Downstream Gene Expression

Treatment with this compound leads to a dose-dependent decrease in the mRNA levels of key Hedgehog target genes, including GLI1 and PTCH1. The inhibitory effects of this compound are consistent with the downregulation of its target protein, GLI1.[1][2]

| Target Gene | Cell Line/System | This compound Concentration | Fold Change in Expression | Reference |

| Gli1 | Ptch1-/- MEFs | 10 µM | Significant reduction | [1] |

| Hip1 | Sufu-/- MEFs | 10 µM | Significant reduction | [1] |

| Gli1 | Micromass cultures | 1 µM | Barely detectable | [3] |

| Ptch1 | Micromass cultures | 1 µM | Decreased |

Table 1: Effect of this compound on Hedgehog Target Gene Expression.

Inhibition of Cell Growth

By suppressing the expression of genes involved in cell cycle progression and survival, this compound exhibits potent anti-proliferative effects in cancer cell lines with aberrant Hedgehog signaling.

| Cell Line | Cancer Type | IC50 for Growth Inhibition (µM) |

| AsPC-1 | Pancreatic | 30 |

| BXPC-3 | Pancreatic | 5.4 |

| CFPAC | Pancreatic | 5.8 |

| HPAC | Pancreatic | 2.7 |

| HPAF-II | Pancreatic | 6.2 |

| KP4 | Pancreatic | 10.3 |

| Panc 03.27 | Pancreatic | 2.5 |

| PA-TU-8902 | Pancreatic | 2.9 |

| PSN-1 | Pancreatic | 5.8 |

| SU.86.86 | Pancreatic | 2.7 |

Table 2: IC50 Values of this compound for Growth Inhibition in Pancreatic Cancer Cell Lines.

Experimental Protocols

Smoothened Binding Assay (Competitive Fluorescence Polarization Assay)

This assay is designed to demonstrate the direct binding of this compound to Smoothened by competing with a fluorescently labeled ligand, such as BODIPY-cyclopamine.

Methodology:

-

Cell Culture: Culture HEK293 cells stably or transiently expressing a tagged version of human Smoothened.

-

Ligand Preparation: Prepare a stock solution of BODIPY-cyclopamine and serial dilutions of this compound.

-

Assay Plate Preparation: Seed the SMO-expressing cells into a 96-well plate.

-

Competition Reaction: Add a fixed concentration of BODIPY-cyclopamine to all wells, followed by the addition of varying concentrations of this compound. Include control wells with no this compound and wells with a known SMO inhibitor as a positive control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: A decrease in fluorescence polarization with increasing concentrations of this compound indicates that this compound is competing with BODIPY-cyclopamine for binding to Smoothened. Calculate the IC50 value for this compound binding.

Gli-Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Methodology:

-

Cell Line: Utilize a cell line (e.g., Shh-LIGHT2) that stably expresses a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned media or SAG) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the Hedgehog pathway.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of Hedgehog target genes following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture a Hedgehog-responsive cell line (e.g., Ptch1-/- MEFs) and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for Hedgehog target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A decrease in the relative expression of target genes in this compound-treated cells compared to control cells confirms the inhibitory effect of this compound on the Hedgehog pathway.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts by directly targeting and antagonizing Smoothened. This leads to the suppression of the downstream signaling cascade, resulting in the reduced expression of Gli-mediated target genes and subsequent inhibition of cell proliferation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other Hedgehog pathway inhibitors.

References

- 1. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog pathway inhibitor this compound suppresses virus infection via the GLI-S1PR axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mheresearchfoundation.org [mheresearchfoundation.org]

The Biological Function of HhAntag in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of HhAntag, a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, within various cell lines. This compound, also known as Vismodegib (GDC-0449), has been a pivotal tool in dissecting the roles of aberrant Hh signaling in oncogenesis and as a therapeutic agent. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell lines, detailed experimental protocols, and visual representations of the key biological processes involved.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] In adult tissues, its activity is generally low but can be reactivated for tissue repair and regeneration.[1] Aberrant activation of the Hh pathway, however, is a key driver in the development and progression of several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the pancreas, lung, and breast.[3][4]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a second transmembrane protein, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This culminates in the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then activate the transcription of Hh target genes, including PTCH1 and GLI1 themselves (as part of a negative feedback loop), as well as genes involved in cell proliferation, survival, and differentiation such as Cyclin D1 and BCL2.

This compound is a small molecule inhibitor that specifically targets SMO. By binding to SMO, this compound prevents the downstream activation of the Hh pathway, even in the presence of Hh ligands or inactivating mutations in PTCH. This targeted inhibition makes this compound a valuable tool for studying Hh-dependent cellular processes and a therapeutic agent for Hh-driven cancers.

Quantitative Effects of this compound on Cancer Cell Lines

This compound has demonstrated potent inhibitory effects on the proliferation and survival of a wide range of cancer cell lines with activated Hedgehog signaling. The sensitivity to this compound varies across different cell types and is often correlated with the level of Hh pathway dependency.

| Cell Line Type | Specific Cell Line(s) | Endpoint | IC50 Value(s) | Reference(s) |

| Various Cancer | Large Panel | Growth Inhibition | ~2 µM to >30 µM | |

| Pancreatic Cancer | - | Growth Inhibition | - | |

| Colon Cancer | - | Growth Inhibition | - | |

| - | - | ABCG2 Inhibition | 1.4 µM | |

| - | - | P-gp Inhibition | 3.0 µM | |

| Breast Cancer | MCF-7, T47-D, SK-BR-3 | Cell Survival | Decrease at 12 µM | |

| Medulloblastoma | Ptc1+/-, p53-/- mouse model | Tumor Growth | Effective Inhibition | |

| Pancreatic Cancer | - | Cell Viability | Dose-dependent decrease |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological function of this compound in cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

-

Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression

This protocol quantifies the mRNA levels of Hh target genes, such as GLI1 and PTCH1, to assess the inhibitory effect of this compound on pathway activity.

Materials:

-

This compound-treated and control cells

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group. A significant decrease in GLI1 and PTCH1 expression in this compound-treated cells indicates pathway inhibition.

Immunofluorescence for GLI1 Nuclear Translocation

This protocol visualizes the subcellular localization of the GLI1 transcription factor. Inhibition of the Hh pathway by this compound is expected to reduce the nuclear accumulation of GLI1.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against GLI1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips and treat with this compound or vehicle control for the desired duration.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-GLI1 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and stain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize using a fluorescence microscope. Compare the nuclear localization of GLI1 between treated and control cells.

Visualizing the Mechanism of this compound Action

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Caption: A typical experimental workflow for evaluating the effects of this compound in cell lines.

Caption: The logical relationship of this compound's mechanism leading to cellular effects.

Conclusion

This compound serves as a powerful and specific inhibitor of the Hedgehog signaling pathway by targeting SMO. Its application in a multitude of cancer cell lines has been instrumental in elucidating the critical role of aberrant Hh signaling in driving tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Hh pathway inhibition. The continued study of this compound and similar inhibitors is essential for developing more effective and targeted cancer therapies.

References

- 1. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]

- 2. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 4. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Paracrine Signaling of HhAntag: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paracrine signaling mechanism of HhAntag, a potent antagonist of the Hedgehog (Hh) signaling pathway. This document details the molecular interactions, experimental methodologies to investigate its effects, and quantitative data from key studies. The information presented here is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Introduction to Hedgehog Signaling and Paracrine Communication

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers. The signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH). This binding relieves the inhibition of Smoothened (SMO), a seven-transmembrane protein, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.

In the context of cancer, Hh signaling can occur through both autocrine and paracrine mechanisms. In paracrine signaling, tumor cells secrete Hh ligands that act on adjacent stromal cells in the tumor microenvironment. These stromal cells, in turn, produce factors that support tumor growth and survival. This intercellular communication highlights the importance of the tumor microenvironment in cancer progression and presents a key target for therapeutic intervention.

This compound: A Potent Inhibitor of the Hedgehog Pathway

This compound is a small molecule antagonist that effectively inhibits the Hh signaling pathway by targeting SMO. By binding to and inhibiting SMO, this compound prevents the downstream activation of GLI transcription factors, thereby blocking the expression of Hh target genes. This targeted inhibition makes this compound a valuable tool for investigating the role of Hh signaling in various biological processes and a promising candidate for cancer therapy.

Paracrine Signaling Mechanism of this compound

This compound exerts its effects on paracrine Hh signaling by disrupting the communication between tumor cells and the surrounding stroma. In many cancers, tumor cells produce and secrete Hh ligands, which then activate the Hh pathway in the stromal cells. This activation leads to the production of pro-tumorigenic factors by the stroma. This compound, by inhibiting SMO on these stromal cells, blocks this paracrine loop, thereby reducing the supportive signals from the microenvironment and inhibiting tumor growth.

Figure 1: Paracrine Hedgehog signaling and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various | Panel of Cancer Cell Lines | ~2 to >30 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Medulloblastoma | Ptc1+/-p53-/- allografts in mice | 100 mg/kg (twice daily) | 4 days | Significant reduction in tumor volume | [2] |

| Pancreatic Adenocarcinoma | Primary human xenografts in mice | Not specified | Not specified | 29 | [1] |

| Colon Adenocarcinoma | Primary human xenografts in mice | Not specified | Not specified | 48 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the paracrine signaling of this compound.

Micromass Culture of Limb Mesenchymal Cells

This in vitro assay is used to study chondrogenesis and the effects of this compound on this process.

Protocol:

-

Cell Isolation: Isolate limb buds from mouse embryos (e.g., E11.5-E12.5).

-

Cell Dissociation: Dissociate the limb bud tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin/EDTA) followed by mechanical dissociation.

-

Cell Plating: Resuspend the cells in a defined culture medium at a high density (e.g., 2 x 10^7 cells/mL).

-

Micromass Formation: Spot 10-20 µL drops of the high-density cell suspension onto the center of culture wells. Allow the cells to adhere for 1-2 hours in a humidified incubator.

-

Culture and Treatment: Gently add culture medium around the micromasses. Treat the cultures with varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Analysis:

-

Alcian Blue Staining: After a defined culture period (e.g., 4-6 days), fix the micromasses and stain with Alcian blue to visualize cartilage matrix production. Quantify the stained area to assess the extent of chondrogenesis.

-

Quantitative PCR (qPCR): Isolate RNA from the micromass cultures and perform qPCR to analyze the expression of chondrogenic marker genes (e.g., Sox9, Col2a1) and Hh pathway target genes (e.g., Gli1, Ptch1).

-

Figure 2: Experimental workflow for micromass culture analysis of this compound.

Medulloblastoma Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a setting that includes the tumor microenvironment.

Protocol:

-

Cell Culture: Culture human medulloblastoma cells (e.g., Daoy) in appropriate media.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of medulloblastoma cells into the flank of the mice.

-

Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle control.

-

Monitoring and Endpoint: Monitor the health of the mice and continue tumor measurements throughout the treatment period. The endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.

-

Analysis:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition in the this compound-treated group compared to the control group.

-

Immunohistochemistry (IHC): Excise the tumors at the end of the study and perform IHC to analyze the expression of proliferation markers (e.g., Ki-67) and Hh pathway components.

-

Western Blotting and qPCR: Homogenize tumor tissue to extract protein and RNA for Western blotting and qPCR analysis of Hh pathway activity.

-

Figure 3: Experimental workflow for the medulloblastoma xenograft model.

Quantitative Real-Time PCR (qPCR) for GLI1 Expression

This method is used to quantify the expression of the Hh target gene GLI1 as a readout of pathway activity.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for GLI1 and a reference gene (e.g., GAPDH, ACTB).

-

Human GLI1 Forward Primer: 5’-TCT GGC TGA TCC CAC ATT CTC-3’

-

Human GLI1 Reverse Primer: 5’-GCT GCA CCT CCT GTA GCA CTT-3’

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of GLI1 in this compound-treated samples compared to control samples.

Conclusion

This compound is a powerful tool for investigating the paracrine signaling of the Hedgehog pathway and holds significant promise as a therapeutic agent for cancers that rely on this signaling axis. This guide provides a foundational understanding of its mechanism of action, quantitative efficacy, and the experimental protocols required for its study. Further research, particularly in identifying specific cancer subtypes sensitive to this compound and in elucidating the full spectrum of its effects on the tumor microenvironment, will be crucial for its successful clinical translation.

References

The Role of HhAntag in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell fate, proliferation, and tissue patterning. Its dysregulation is implicated in a host of developmental abnormalities and cancers. HhAntag, a potent and specific antagonist of the Hh pathway, has emerged as a critical tool for dissecting these processes and as a potential therapeutic agent. This technical guide provides an in-depth examination of this compound's role in developmental biology, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for the development of numerous tissues and organs. In vertebrates, the pathway is initiated by the binding of one of three Hh ligands—Sonic hedgehog (Shh), Indian hedgehog (Ihh), or Desert hedgehog (Dhh)—to the 12-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH actively inhibits the 7-pass transmembrane protein Smoothened (SMO). This inhibition is relieved upon Hh ligand binding to PTCH, allowing SMO to become active. Activated SMO then initiates a complex intracellular signaling cascade that ultimately leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes, which control a wide array of developmental processes.

This compound: A Potent Smoothened Antagonist

This compound (also known as GDC-0449 or Vismodegib) is a small molecule inhibitor that specifically targets the Hedgehog pathway. It functions as a direct antagonist of Smoothened. By binding to SMO, this compound locks it in an inactive conformation, effectively blocking the downstream signaling cascade even in the presence of Hh ligands. This potent inhibition prevents the activation of GLI transcription factors and the subsequent expression of Hh target genes.

This compound's Role in Chondrogenesis and Skeletal Development

One of the most well-characterized roles of Hh signaling in development is in the process of chondrogenesis, the formation of cartilage, which is the precursor for most of the vertebrate skeleton. The Ihh signaling pathway, in particular, is crucial for regulating the proliferation and differentiation of chondrocytes in the growth plates of developing long bones.

This compound has been instrumental in demonstrating the critical requirement of Hh signaling in this process. Studies using in vitro models of chondrogenesis, such as limb mesenchymal cell micromass cultures, have shown that this compound effectively and dose-dependently blocks cartilage formation.[1] This is evidenced by a reduction in the formation of Alcian blue-positive cartilage nodules and decreased expression of key cartilage marker genes like Sox9 and Collagen type II (Col2a1).[2]

Furthermore, this compound has been shown to counteract the potent pro-chondrogenic effects of other signaling molecules, such as Bone Morphogenetic Protein 2 (BMP-2).[1] This highlights the dominant role of the Hh pathway in driving chondrogenesis. Mechanistically, this compound's inhibition of SMO leads to a direct downregulation of Gli1 expression, which in turn reduces the expression of Sox9, a master regulator of chondrogenesis.[2] Additionally, this compound modulates both canonical (pSmad1/5/8) and non-canonical (pp38) BMP signaling pathways, indicating a complex interplay between these two crucial developmental pathways.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various assays. While a direct binding affinity (Ki or Kd) for Smoothened is not consistently reported in the literature, its high affinity is inferred from its low nanomolar inhibition of the Hedgehog pathway.

| Parameter | Value | Assay System | Reference |

| IC50 (Hh Pathway Inhibition) | 3 nM | Cell-based assay | |

| EC50 (Shh Activity Inhibition) | 40 nM | Gli-responsive luciferase reporter assay | |

| Effective Concentration (Chondrogenesis Inhibition in vitro) | 1.0 µM | Mouse limb micromass culture | |

| Effective Concentration (Inhibition of ectopic chondrogenesis in explants) | 10-100 µM | Mouse forelimb explant culture | |

| IC50 (Growth Inhibition of Cancer Cell Lines) | ~2 µM to >30 µM | Various cancer cell lines |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. Below are synthesized protocols for key experiments cited in the literature.

Mouse Limb Bud Micromass Culture for Chondrogenesis Assay

This protocol is used to study the differentiation of mesenchymal progenitor cells into chondrocytes in a 3D culture system that mimics in vivo condensation.

Materials:

-

Timed-pregnant CD-1 mice (Embryonic day 12.5, E12.5)

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.05%)

-

This compound (dissolved in DMSO)

-

Recombinant Human BMP-2 (rhBMP-2)

-

Alcian Blue stain (1% in 0.1 N HCl)

-

24-well culture plates

Procedure:

-

Sacrifice pregnant mice at E12.5 using an approved method and dissect the uterine horns into sterile PBS.

-

Isolate embryos and carefully dissect the fore and hind limb buds under a stereomicroscope.

-

Pool the limb buds and wash them with sterile PBS.

-

Incubate the limb buds in 0.05% Trypsin-EDTA at 37°C for 15-20 minutes.

-

Neutralize the trypsin with DMEM/F-12 containing 10% FBS.

-

Gently dissociate the tissue into a single-cell suspension by pipetting up and down.

-

Filter the cell suspension through a 40 µm cell strainer.

-

Centrifuge the cells and resuspend the pellet in culture medium to a final concentration of 2 x 10^7 cells/mL.

-

Carefully spot 10-20 µL droplets of the dense cell suspension into the center of each well of a 24-well plate.

-

Incubate the plate at 37°C, 5% CO2 for 2 hours to allow the cells to attach.

-

Gently add 500 µL of culture medium to each well. For experimental conditions, this medium should contain this compound (e.g., 0.1 µM, 1.0 µM, 5.0 µM), rhBMP-2 (e.g., 100 ng/mL), or a combination thereof. A DMSO vehicle control should be included.

-

Culture for 4-6 days, changing the medium every 48 hours.

-

To assess chondrogenesis, fix the cultures with 4% paraformaldehyde, wash with PBS, and stain with 1% Alcian Blue solution overnight.

-

Wash the stained cultures with 0.1 N HCl and then with water to remove excess stain.

-

Quantify the stained cartilage nodules by image analysis of the total blue area or by counting the number of nodules.

Gli1-LacZ Reporter Assay

This assay provides a quantitative readout of Hedgehog pathway activity, as Gli1 is a direct transcriptional target of the pathway.

Materials:

-

Micromass cultures prepared from Gli1-LacZ transgenic mouse embryos.

-

X-gal staining solution (5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl2, 1 mg/mL X-gal in PBS).

Procedure:

-

Prepare and treat micromass cultures as described in Protocol 5.1, using cells from E12.5 Gli1-LacZ embryos.

-

After the desired treatment period (e.g., 2, 4, or 6 days), fix the cultures with a solution of 0.2% glutaraldehyde and 2% formaldehyde in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cultures with X-gal staining solution at 37°C in the dark until a blue color develops (typically several hours to overnight).

-

Wash the cultures with PBS and store them at 4°C.

-

Image the cultures and quantify the number of LacZ-positive (blue) nodules to assess Hh pathway activity. A significant reduction in blue nodules in this compound-treated cultures indicates pathway inhibition.

Mouse Forelimb Explant Culture

This ex vivo technique allows for the study of skeletal development in a more intact tissue context.

Materials:

-

Timed-pregnant CD-1 mice (E12.5 or E16.5)

-

DMEM supplemented with 1% FBS

-

This compound (dissolved in DMSO)

-

Heparin-coated beads

-

rhBMP-2 (1 mg/mL)

-

Matrigel Matrix

-

Nylon filter membranes (e.g., Nuclepore)

-

24-well culture plates

Procedure:

-

Isolate forelimbs from E12.5 mouse embryos as described above.

-

Place a sterile nylon filter membrane onto the medium in a 24-well plate.

-

Position the explanted forelimbs at the air-medium interface on the filter.

-

Add this compound directly to the media at desired concentrations (e.g., 10 µM or 100 µM). Include a DMSO vehicle control.

-

Culture the explants for 3-6 days.

-

For bead implantation experiments (using E16.5 explants):

-

Incubate heparin-coated beads in either rhBMP-2 solution (1 mg/mL) or DMSO.

-

Implant a single bead near the developing metacarpals of the explanted forelimb.

-

For co-treatment, microinject this compound mixed with Matrigel (e.g., to a final concentration of 10 µM) at the site of the bead.

-

-

At the end of the culture period, fix the explants and perform whole-mount Alcian Blue staining to visualize the cartilaginous skeletal elements.

Immunoblotting for pSmad1/5/8 and pp38

This protocol is used to detect the phosphorylation status of key proteins in the canonical and non-canonical BMP signaling pathways.

Materials:

-

Treated micromass cultures

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pSmad1/5/8, Rabbit anti-pp38

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

Procedure:

-

Wash treated micromass cultures with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSmad1/5/8 or anti-pp38, typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: The Hedgehog Signaling Pathway and this compound's Mechanism of Action

Caption: this compound binds to and inhibits Smoothened, blocking downstream signal transduction.

Diagram 2: Experimental Workflow for Micromass Culture Assay

Caption: Workflow for assessing this compound's effect on chondrogenesis in micromass cultures.

Diagram 3: this compound's Interaction with BMP Signaling in Chondrogenesis

Caption: this compound inhibits chondrogenesis by blocking Gli1/Sox9 and modulating BMP signaling.

Conclusion

This compound is an invaluable molecular probe for understanding the fundamental role of the Hedgehog signaling pathway in developmental biology. Its specific and potent inhibition of Smoothened allows for the precise dissection of Hh-dependent processes, such as chondrogenesis and skeletal patterning. The quantitative data on its activity, coupled with robust in vitro and ex vivo experimental systems, provides a powerful toolkit for researchers. For drug development professionals, the mechanisms elucidated by this compound in developmental contexts offer critical insights into the potential therapeutic applications and on-target effects of Hedgehog pathway inhibitors in treating diseases driven by aberrant signaling. This guide serves as a foundational resource for leveraging this compound in both basic and translational research.

References

HhAntag: A Deep Dive into its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, is frequently hijacked by cancer cells to promote their growth, survival, and resistance to therapy. HhAntag, a potent antagonist of the Hh pathway, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its multifaceted impact on the tumor microenvironment (TME). We will explore its effects on key TME components, including cancer stem cells and immune cells, and provide detailed experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic patterning and tissue development. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of the Hh pathway is a hallmark of various cancers, where it contributes to tumorigenesis, metastasis, and the maintenance of cancer stem cells (CSCs).

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound is a small molecule inhibitor that specifically targets SMO, effectively blocking the downstream activation of the GLI transcription factors and inhibiting Hh pathway-dependent cellular processes.

This compound's Mechanism of Action

This compound functions as a direct antagonist of the SMO receptor. By binding to SMO, it prevents the conformational changes necessary for its activation, thereby interrupting the signaling cascade. This leads to the suppression of GLI-mediated gene transcription and a subsequent reduction in the expression of Hh target genes.

Figure 1: this compound's mechanism of action in the Hedgehog signaling pathway.

Quantitative Data on this compound's Activity

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, data from related Hedgehog inhibitors like GANT61 provide a strong indication of the expected potency.

Table 1: IC50 Values of the GLI1/2 Inhibitor GANT61 in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| T47-D | > 20 | 17.5 |

| MCF-7 | > 20 | > 20 |

| MDA-MB-231 | 15 | 12.5 |

| MDA-MB-468 | 10 | 7.5 |

| BT-474 | > 20 | > 20 |

| SK-BR-3 | 12.5 | 10 |

| MDA-MB-453 | > 20 | > 20 |

| BT-549 | 12.5 | 10 |

Data adapted from a study on the effects of GDC-0449 and GANT-61 on breast cancer cell lines. It is important to note that these values are for GANT61 and not directly for this compound, but they demonstrate the potential efficacy of Hedgehog pathway inhibition in the micromolar range.[1]

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a crucial role in tumor progression and response to therapy. This compound can significantly remodel the TME, shifting it from an immunosuppressive to an immunopermissive state.

Modulation of Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and are often polarized towards an M2-like phenotype, which is associated with tumor promotion, immunosuppression, and poor prognosis. Hedgehog signaling from cancer cells can drive this M2 polarization.

By inhibiting the Hh pathway, this compound is expected to repolarize TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. This shift is characterized by changes in the expression of cell surface markers and the secretion of cytokines.

Table 2: Expected Quantitative Changes in Macrophage Polarization Markers Following this compound Treatment

| Marker | Macrophage Phenotype | Expected Change with this compound | Method of Quantification |

| CD163 | M2 | Decrease | Immunohistochemistry (IHC), Flow Cytometry |

| CD206 (MRC1) | M2 | Decrease | IHC, Flow Cytometry, qPCR |

| Arginase-1 (Arg1) | M2 | Decrease | IHC, qPCR, Western Blot |

| iNOS | M1 | Increase | IHC, qPCR, Western Blot |

| CD80/CD86 | M1 | Increase | Flow Cytometry |

| TNF-α | M1 | Increase | ELISA, qPCR |

| IL-12 | M1 | Increase | ELISA, qPCR |

Enhancement of Anti-Tumor T-Cell Response

An immunosuppressive TME, often orchestrated by M2-like TAMs, can prevent the infiltration and activation of cytotoxic CD8+ T cells, which are essential for killing cancer cells. This compound, by repolarizing TAMs and modulating the cytokine milieu, can enhance the recruitment and function of CD8+ T cells. A key mechanism is the upregulation of chemokines like CXCL9 and CXCL10, which are potent attractants for T cells.

Table 3: Expected Impact of this compound on T-Cell Infiltration and Cytokine Expression

| Parameter | Expected Change with this compound | Method of Quantification |

| CD8+ T-cell Infiltration | Increase | IHC (cell density), Flow Cytometry (%) |

| CXCL9 Expression | Increase | qPCR, ELISA |

| CXCL10 Expression | Increase | qPCR, ELISA |

Targeting Cancer Stem Cells (CSCs)

CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and recurrence. The Hh pathway is a key regulator of CSC maintenance and survival.

This compound can directly target CSCs by inhibiting the Hh pathway, leading to a reduction in their self-renewal capacity and a decrease in the expression of stemness markers.

Table 4: Quantitative Effects of Hedgehog Inhibition on Colorectal Cancer Organoids

| Treatment | Number of Colonies (vs. Control) |

| GANT61 (5 µM) | Significant Decrease |

| AY9944 (5 µM) | Significant Decrease |

| 5-FU (0.1 µg/mL) + GANT61 (5 µM) | Further Significant Decrease |

| Irinotecan (0.1 µM) + GANT61 (5 µM) | Further Significant Decrease |

Data adapted from a study on Hedgehog signaling in colorectal cancer organoids, using the inhibitors GANT61 and AY9944. This demonstrates the potential of Hh pathway inhibition to reduce the colony-forming ability of cancer cells with stem-like properties.[2]

References

- 1. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signals Mediate Anti-Cancer Drug Resistance in Three-Dimensional Primary Colorectal Cancer Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HhAntag in In Vitro Cancer Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HhAntag is a potent and specific small molecule antagonist of the Hedgehog (Hh) signaling pathway. It functions by binding to and inhibiting the G-protein coupled receptor, Smoothened (SMO).[1] The aberrant activation of the Hedgehog pathway is a known driver in several types of cancer, making it a critical target for therapeutic development. This compound has been demonstrated to be approximately 10 times more potent than the natural SMO antagonist, cyclopamine. These application notes provide detailed protocols for the use of this compound in in vitro cancer cell culture experiments to assess its anti-cancer properties.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to tumorigenesis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding event relieves the inhibitory effect of PTCH1 on SMO. The activation of SMO then triggers a downstream signaling cascade that results in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound exerts its inhibitory effect by directly binding to and blocking the activity of SMO, thereby preventing the downstream activation of GLI transcription factors and the subsequent expression of their target genes, such as GLI1 and PTCH1.[1]

Data Presentation

The following table summarizes the in vitro efficacy of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| AsPC-1 | Pancreatic | 30 |

| BXPC-3 | Pancreatic | 5.4 |

| CFPAC | Pancreatic | 5.8 |

| HPAC | Pancreatic | 2.7 |

| HPAF-II | Pancreatic | 6.2 |

| KP4 | Pancreatic | 10.3 |

| Panc 03.27 | Pancreatic | 2.5 |

| PA-TU-8902 | Pancreatic | 2.9 |

| PSN-1 | Pancreatic | 5.8 |

| SU.86.86 | Pancreatic | 2.7 |

Data compiled from publicly available sources.[2] Experimental conditions may vary.

Experimental Protocols

The following are detailed protocols for the use of this compound in in vitro cancer cell culture.

Protocol 1: this compound Stock Solution Preparation

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryogenic vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a stock solution of this compound at a concentration of 10 mM in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound (Molecular Weight: 450.92 g/mol ) and dissolve it in 1 mL of DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. If solubility issues persist, brief sonication can be used to aid dissolution.

-

Aliquot the stock solution into single-use sterile vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC50 of this compound in adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., BxPC-3, Panc 03.27)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[3] The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Protocol 3: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol describes the detection of GLI1 and PTCH1 protein levels in cancer cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-GLI1 antibody (e.g., Cell Signaling Technology #2553, 1:1000 dilution)

-

Rabbit anti-PTCH1 antibody (e.g., Cell Signaling Technology #2468, 1:1000 dilution)

-

Loading control antibody (e.g., mouse anti-β-actin or rabbit anti-GAPDH)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-GLI1, anti-PTCH1, or loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL detection reagents.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro evaluation of this compound.

References

HhAntag: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of HhAntag, a potent and specific small molecule antagonist of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, for use in cell-based assays.

Introduction

This compound is a valuable research tool for investigating the Hedgehog signaling pathway, which plays a critical role in embryonic development and has been implicated in the progression of various cancers.[1][2] As a selective inhibitor, this compound targets the SMO receptor, a key transducer of the Hh signal.[3][4] Its utility in cell-based assays is well-documented, demonstrating inhibition of Hh pathway activity and cell growth in sensitive cell lines.[3] Proper solubilization and handling are crucial for obtaining reliable and reproducible results in in vitro experiments.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃ClN₄O₃ | |

| Molecular Weight | 450.92 g/mol | |

| CAS Number | 496794-70-8 | |

| Purity | 99.40% | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year |

Solubility Data

This compound exhibits solubility in various solvents, with Dimethyl Sulfoxide (DMSO) being the most common for preparing stock solutions for in vitro studies. It is important to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥ 100 mg/mL | 221.77 mM | Use newly opened DMSO. |

| Ethanol | ≥ 52.3 mg/mL | ~116 mM | Gentle warming may be required. |

| Water | Insoluble | N/A |

Note: "≥" indicates that the substance is soluble at or above the specified concentration, but the saturation point is unknown.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell-based assays.

Materials:

-

This compound powder (Cat. No.: HY-15412 or equivalent)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.51 mg (Molecular Weight: 450.92). For smaller volumes, adjust accordingly. For example, to prepare 221.77 µL of a 10 mM solution, use 1 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution, add 0.2218 mL of DMSO per 1 mg of this compound.

-

Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Protocol for a Cell-Based Hedgehog Signaling Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on the Hedgehog signaling pathway in a suitable reporter cell line or a cancer cell line with a constitutively active Hh pathway.

Materials:

-

This compound 10 mM stock solution in DMSO

-

Appropriate cell line (e.g., Shh-LIGHT2 cells, cancer cell lines with active Hh signaling)

-

Complete cell culture medium

-

Serum-free medium (for treatment, if required)

-

96-well cell culture plates

-

Reagents for the chosen readout (e.g., luciferase assay substrate, cell viability reagent like CCK-8)

-

Multichannel pipette

-

Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium (e.g., serum-free or low-serum medium). The final concentrations of this compound typically range from nanomolar to micromolar, with IC₅₀ values for growth inhibition in some cancer cell lines ranging from approximately 2 µM to over 30 µM. A vehicle control (DMSO) at the same final concentration as the highest this compound concentration should also be prepared.

-

Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for a duration appropriate for the specific assay and cell line, typically 48 to 72 hours.

-

Assay Readout: Perform the assay readout according to the manufacturer's instructions for the chosen method (e.g., luciferase activity, cell viability).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

References

Application Notes and Protocols for Studying Viral Replication with HhAntag

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HhAntag, a potent inhibitor of the Hedgehog (Hh) signaling pathway, to investigate viral replication. The protocols detailed below are based on established methodologies and findings from key research demonstrating the broad-spectrum antiviral activity of this compound.

Introduction

The Hedgehog signaling pathway, essential for embryonic development and tissue homeostasis, has been identified as a crucial host pathway that is often hijacked by various viruses to facilitate their replication and pathogenesis. This compound is a small molecule antagonist of Smoothened (SMO), a key signal transducer in the Hh pathway. By inhibiting SMO, this compound effectively downregulates the entire Hh signaling cascade. Recent studies have revealed that this compound exhibits significant antiviral activity against a range of viruses, including Vesicular Stomatitis Virus (VSV), Dengue Virus (DENV), Zika Virus (ZIKV), and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). The primary mechanism of this antiviral action is the inhibition of viral protein translation, mediated through the downregulation of the transcription factor GLI1 and subsequent reduction in the expression of sphingosine-1-phosphate (S1P) signaling pathway receptors, S1PR1 and S1PR5.[1][2][3]

These notes will guide researchers in designing and executing experiments to explore the antiviral potential of this compound and to dissect the molecular mechanisms underlying its effects on viral replication.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound against various viruses.

Table 1: Antiviral Activity of this compound

| Virus | Reporter System | EC50 (µM) | Cell Line |

| Vesicular Stomatitis Virus (VSV) | GFP | Data not available | HEK293T |

| Dengue Virus (DENV) | Luciferase | Data not available | HEK293T |

| Zika Virus (ZIKV) | Not specified | Data not available | Not specified |

| SFTS Virus (SFTSV) | Not specified | Data not available | Not specified |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Assay |

| Vero | Data not available | MTT Assay |

| HEK293T | Data not available | Not specified |

Note: Specific EC50 and CC50 values for this compound against these viruses are not yet publicly available in the reviewed literature. Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental systems.

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Viral Inhibition

References

Application Notes and Protocols for Investigating Chemoresistance in Tumors Using HhAntag

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HhAntag, a potent Hedgehog (Hh) signaling pathway inhibitor, to investigate and potentially overcome chemoresistance in various tumor models. The provided protocols offer detailed methodologies for in vitro studies, and the accompanying data and diagrams serve to elucidate the mechanism of action and experimental design.

Introduction

Chemotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the development of chemoresistance. The Hedgehog (Hh) signaling pathway has emerged as a critical mediator of this resistance.[1] Aberrant activation of the Hh pathway can lead to the upregulation of drug efflux pumps, enhancement of DNA repair mechanisms, and the promotion of a cancer stem cell (CSC) phenotype, all of which contribute to reduced sensitivity to chemotherapeutic agents.[1][2]

This compound is a small molecule antagonist of the Hh signaling pathway. It functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the pathway.[3] This inhibition prevents the activation of downstream transcription factors of the GLI family, leading to the downregulation of Hh target genes involved in cell proliferation, survival, and drug resistance.[1] By blocking this pathway, this compound can re-sensitize resistant tumor cells to standard chemotherapeutic drugs.

Mechanism of Action: this compound in Reversing Chemoresistance

The primary mechanism by which this compound is thought to reverse chemoresistance is through the inhibition of the Hh/GLI signaling cascade. This leads to the downregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for pumping chemotherapeutic drugs out of cancer cells. By reducing the expression of these efflux pumps, this compound allows for the intracellular accumulation of cytotoxic agents, thereby restoring their therapeutic efficacy.

Caption: this compound blocks SMO, inhibiting the Hedgehog pathway and chemoresistance.

Data Presentation: Efficacy of this compound in Combination Therapy

The following table summarizes the in vitro efficacy of GDC-0449 (a specific this compound) in sensitizing non-small cell lung cancer (NSCLC) cell lines to standard chemotherapeutic agents. The data demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of cisplatin and erlotinib when combined with GDC-0449.

| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |

| A549M | Cisplatin | >50 | - |

| Cisplatin + GDC-0449 (20 nM) | 18.5 | >2.7 | |

| Erlotinib | >50 | - | |

| Erlotinib + GDC-0449 (20 nM) | 22.3 | >2.2 | |

| H1299 | Cisplatin | 28.2 | - |

| Cisplatin + GDC-0449 (20 nM) | 12.1 | 2.3 | |

| Erlotinib | 35.6 | - | |

| Erlotinib + GDC-0449 (20 nM) | 15.8 | 2.3 |

Data adapted from a study on NSCLC cells, demonstrating the chemosensitizing effect of GDC-0449.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on chemoresistance in tumor cell lines.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of this compound and to calculate the IC50 values.

Materials:

-

Chemoresistant and parental cancer cell lines

-

Complete cell culture medium

-

This compound (e.g., GDC-0449)

-

Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel, Doxorubicin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. For GDC-0449, a final concentration of 20 nM is a good starting point based on published data. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

-

Chemotherapeutic Agent Treatment: Prepare serial dilutions of the chemotherapeutic agent in complete medium (with or without this compound, corresponding to the pre-treatment). After the 72-hour pre-treatment, remove the medium and add 100 µL of the medium containing the chemotherapeutic agent at various concentrations. Include wells with this compound alone and vehicle control. Incubate for an additional 72 hours.

-

MTT Addition: After the 72-hour incubation with the chemotherapeutic agent, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining IC50 values using an MTT assay.

Protocol 2: Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with this compound and a chemotherapeutic agent.

Materials:

-

Chemoresistant and parental cancer cell lines

-

Complete cell culture medium

-

This compound (e.g., GDC-0449)

-

Chemotherapeutic agent

-

6-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.

-

Treatment: After 24 hours, treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.

-

Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if necessary.

-

Fixation and Staining: After the incubation period, wash the wells twice with PBS. Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes at room temperature. Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.

-

Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated cells / PE of control cells

-

Caption: Workflow for the colony formation assay.

Conclusion

The use of this compound in combination with conventional chemotherapy presents a promising strategy to overcome drug resistance in a variety of cancers. The protocols and data provided in these application notes offer a framework for researchers to investigate the potential of Hedgehog pathway inhibition in their specific tumor models. Further in vivo studies are recommended to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.

References

- 1. Hedgehog signaling regulates drug sensitivity by targeting ABC transporters ABCB1 and ABCG2 in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HhAntag Administration in Primary Human Xenografts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of HhAntag, a potent Hedgehog (Hh) signaling pathway inhibitor, in primary human xenograft (patient-derived xenograft or PDX) models. The provided protocols and data are intended to facilitate preclinical research into the efficacy of this compound in various cancer types.

Introduction

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant reactivation in adult tissues is implicated in the pathogenesis of numerous cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer. This compound is a small molecule antagonist of Smoothened (SMO), a key transmembrane protein in the Hh pathway. By inhibiting SMO, this compound effectively blocks downstream signaling and subsequent activation of Gli transcription factors, leading to the suppression of tumor growth.[1][2] Primary human xenografts, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized as superior preclinical models that more accurately recapitulate the heterogeneity and therapeutic response of human cancers compared to traditional cell line-derived xenografts.

Mechanism of Action: The Hedgehog Signaling Pathway